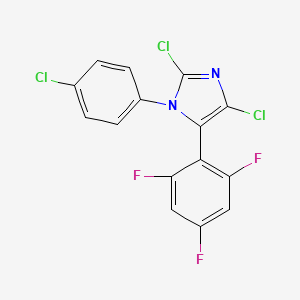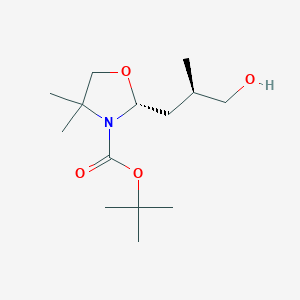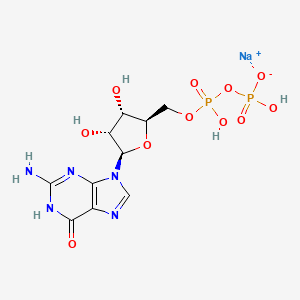![molecular formula C36H29N7O4 B11927020 3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Janelia Fluor 549, Tetrazine is a yellow fluorescent dye that is widely used in scientific research. It is known for its high brightness and photostability, making it suitable for various imaging applications. The compound has an absorption maximum at 549 nm and an emission maximum at 571 nm, which allows it to be used in fluorescence microscopy and other imaging techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Janelia Fluor 549, Tetrazine is synthesized through a series of chemical reactions that involve the incorporation of a tetrazine reactive handleThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling process .
Industrial Production Methods
The industrial production of Janelia Fluor 549, Tetrazine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to ensure consistency and reliability of the dye for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Janelia Fluor 549, Tetrazine primarily undergoes click chemistry reactions, specifically the inverse electron-demand Diels-Alder reaction with strained alkenes or alkynes. This reaction is highly selective and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions
The common reagents used in the reactions involving Janelia Fluor 549, Tetrazine include strained alkenes or alkynes, such as trans-cyclooctene. The reaction conditions typically involve mild temperatures and neutral pH, which are compatible with biological systems .
Major Products
The major products formed from the reactions of Janelia Fluor 549, Tetrazine are stable conjugates that retain the fluorescent properties of the dye. These conjugates can be used for various imaging and labeling applications in biological research .
Aplicaciones Científicas De Investigación
Janelia Fluor 549, Tetrazine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the selective labeling of biomolecules.
Biology: Employed in fluorescence microscopy for imaging live cells and tissues.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various analytical techniques
Mecanismo De Acción
The mechanism of action of Janelia Fluor 549, Tetrazine involves its ability to undergo click chemistry reactions with strained alkenes or alkynes. The tetrazine group reacts with these strained molecules to form stable conjugates, which can then be used for imaging and labeling purposes. The molecular targets and pathways involved in these reactions are primarily related to the specific biomolecules being labeled .
Comparación Con Compuestos Similares
Similar Compounds
- Alexa Fluor 546
- Alexa Fluor 555
- BDY TMR-X
- Atto 550
- CF 555
- TAMRA
- Cyanine 3
Uniqueness
Janelia Fluor 549, Tetrazine stands out due to its high brightness, photostability, and compatibility with live-cell imaging. Its ability to undergo copper-free click chemistry makes it particularly useful for applications where copper ions could be detrimental to biological systems .
Propiedades
Fórmula molecular |
C36H29N7O4 |
|---|---|
Peso molecular |
623.7 g/mol |
Nombre IUPAC |
2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate |
InChI |
InChI=1S/C36H29N7O4/c44-35(37-20-22-3-5-23(6-4-22)34-40-38-21-39-41-34)24-7-10-27(36(45)46)30(17-24)33-28-11-8-25(42-13-1-14-42)18-31(28)47-32-19-26(9-12-29(32)33)43-15-2-16-43/h3-12,17-19,21H,1-2,13-16,20H2,(H-,37,44,45,46) |
Clave InChI |
LNBOAGLYGHAAER-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)NCC7=CC=C(C=C7)C8=NN=CN=N8)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)











